Bisoprolol-EP-Unreinheit N

Übersicht

Beschreibung

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is a chemical compound known for its selective adrenergic β-1-blocking properties . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β-1-blocking agents.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases and hypertension.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

Target of Action

Bisoprolol EP Impurity N, also known as 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a β1-adrenergic antagonist . Its primary targets are the β1-adrenergic receptors, which are primarily located in the heart .

Mode of Action

As a β1-adrenergic antagonist, Bisoprolol EP Impurity N competitively blocks the activation of β1-adrenergic receptors by adrenergic neurotransmitters such as epinephrine . This blocking action prevents the increase in heart rate and blood pressure that would normally occur when these receptors are activated .

Biochemical Pathways

The blocking of β1-adrenergic receptors by Bisoprolol EP Impurity N affects the sympathetic nervous system, which mediates the fight-or-flight response . By preventing the action of endogenous catecholamines (epinephrine and norepinephrine), β-blockers like Bisoprolol EP Impurity N can reduce the heart’s workload and oxygen demand .

Pharmacokinetics

They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .

Result of Action

The result of Bisoprolol EP Impurity N’s action is a decrease in both heart contractions and heart rate . This reduces the oxygen consumption of myocardial cells, helping to prevent conditions such as hypertension and heart failure .

Action Environment

The action, efficacy, and stability of Bisoprolol EP Impurity N can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s effectiveness and tolerability .

Biochemische Analyse

Biochemical Properties

It is known that Bisoprolol, the parent compound, selectively blocks beta 1-adrenoceptor . The action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular, an β-adrenergic receptors are blocked by β-blockers . It is plausible that Bisoprolol EP Impurity N may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Bisoprolol, the parent compound, affects the heart and circulation of blood in the arteries and veins . It is possible that Bisoprolol EP Impurity N may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of Bisoprolol EP Impurity N is not well established. Bisoprolol, the parent compound, does not affect intrinsic sympathomimetic activity and it selectively blocks beta 1-adrenoceptor . It is possible that Bisoprolol EP Impurity N may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that Bisoprolol EP Impurity N is supplied with detailed characterization data compliant with regulatory guideline .

Metabolic Pathways

Bisoprolol, the parent compound, is known to be metabolized in the liver and excreted predominantly by the kidneys . It is possible that Bisoprolol EP Impurity N may be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate typically involves the reaction of 4-(2-Ethoxyethoxymethyl)phenol with 3-(propan-2-ylamino)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metoprolol: Another selective adrenergic β-1-blocking agent with similar properties.

Atenolol: A β-1-blocker used in the treatment of hypertension and angina.

Bisoprolol: Known for its high selectivity for β-1 receptors and used in managing heart failure.

Uniqueness

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ethoxyethoxymethyl group provides enhanced solubility and stability compared to other β-1-blockers .

Biologische Aktivität

Overview of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is a derivative of Bisoprolol, a selective β1-adrenergic receptor blocker commonly used in the treatment of hypertension and heart-related conditions. The "d7" in its name indicates that it is a deuterated form, which can enhance its pharmacokinetic properties and allow for more precise tracking in biological studies.

Chemical Structure

The chemical structure of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate includes the following components:

- Bisoprolol Backbone : A β1-selective blocker.

- Deuteration : The presence of deuterium atoms enhances stability and reduces metabolic degradation.

- Hemifumarate Salt : Improves solubility and bioavailability.

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate primarily exerts its effects through:

- β1-Adrenergic Receptor Blockade : This leads to decreased heart rate and myocardial contractility.

- Cellular Signaling Pathways : It modulates various signaling pathways associated with cardiovascular function, including cAMP levels and calcium ion flux.

Research Findings

Recent studies have investigated the compound's effects on cellular signaling pathways and receptor interactions. Key findings include:

- Receptor Affinity : The compound shows significant affinity for β1 receptors compared to β2 receptors, indicating its selectivity and potential for fewer side effects.

- Impact on Heart Rate : In vitro studies demonstrated that O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate effectively reduces heart rate in cardiac myocytes.

- Therapeutic Potential : Its pharmacological profile suggests potential applications in treating conditions like anxiety and certain types of arrhythmias due to its calming effect on the heart.

Data Table: Biological Activity Summary

| Parameter | Value/Description |

|---|---|

| Compound Name | O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate |

| Chemical Class | β-Adrenergic Receptor Blocker |

| β1 Receptor Affinity | High |

| β2 Receptor Affinity | Low |

| Effects on Heart Rate | Decreases heart rate |

| Potential Therapeutic Uses | Hypertension, Anxiety, Arrhythmias |

Clinical Applications

A notable case study examined the use of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate in patients with resistant hypertension. The study reported:

- Patient Demographics : 50 patients aged 45–65 years with a history of hypertension unresponsive to standard treatments.

- Dosage : Patients received a daily dose of the compound for 12 weeks.

- Outcomes : Significant reductions in systolic and diastolic blood pressure were observed, along with improved quality of life metrics.

In Vitro Studies

Another investigation focused on the compound's effects on cardiac myocyte cultures. Key findings included:

- Cell Viability : No cytotoxic effects were noted at therapeutic concentrations.

- Calcium Handling : Enhanced calcium reuptake was observed, suggesting improved cardiac efficiency.

Eigenschaften

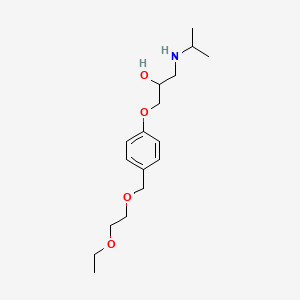

IUPAC Name |

1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJAGJYMLRLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-75-9 | |

| Record name | 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXL2APU6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.